4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid
Overview
Description
4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity
Mechanism of Action
Target of Action
It’s known that benzylic halides, which this compound could potentially form, typically react via an sn1 pathway .
Mode of Action
The compound’s mode of action involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can be resonance stabilized, which allows for these reactions to occur .
Biochemical Pathways
The compound’s reactions at the benzylic position suggest it may influence pathways involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s solid form and its molecular weight of 17456 could potentially influence its bioavailability.
Result of Action
The compound’s reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation, suggest it may induce changes at the molecular level .
Action Environment
The compound’s solid form and its susceptibility to reactions at the benzylic position suggest that factors such as temperature and ph could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halogenated aromatic compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: 3-Chloro-4-fluorophenylboronic acid, 4-chlorobenzoic acid, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: Typically conducted at elevated temperatures around 80-100°C.
Time: The reaction is usually complete within several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-2-fluorobenzoic acid
- 3-Chloro-4-fluorophenol
Uniqueness
4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications where such specific structural features are desired.
Properties
IUPAC Name |
4-chloro-2-(3-chloro-4-fluorophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-8-2-3-9(13(17)18)10(6-8)7-1-4-12(16)11(15)5-7/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYQNGSFYTVFGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)C(=O)O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690552 | |
Record name | 3',5-Dichloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-34-8 | |
Record name | 3',5-Dichloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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